3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
Description
This compound is a 1,2,4-triazole derivative featuring a 4,5-dihydronaphtho[1,2-b]thiophene moiety at position 3, an ethyl group at position 4, and a [3-(trifluoromethyl)benzyl]sulfanyl substituent at position 3. The triazole core is a heterocyclic scaffold known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π interactions with biological targets. The trifluoromethylbenzyl sulfanyl group adds electron-withdrawing properties and metabolic stability, which are critical for pharmacokinetic optimization.
Properties
IUPAC Name |
3-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-4-ethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3S2/c1-2-30-22(20-13-17-11-10-16-7-3-4-9-19(16)21(17)32-20)28-29-23(30)31-14-15-6-5-8-18(12-15)24(25,26)27/h3-9,12-13H,2,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSLKBMJSZTKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC4=C(S3)C5=CC=CC=C5CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.
- Molecular Formula : C24H20F3N3S2
- Molecular Weight : 471.56 g/mol
- CAS Number : 477887-99-3
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anticancer and antimicrobial properties. The following sections detail specific findings from various studies.
Anticancer Activity
Recent studies suggest that derivatives of triazole compounds exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor growth in various cancer cell lines.
Case Study:
In a study evaluating the efficacy of triazole derivatives against human cancer cell lines (e.g., HepG2 and MCF7), it was found that certain analogs exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects. The mechanism was attributed to the induction of apoptosis through caspase activation and modulation of cell cycle progression .
Antimicrobial Activity
In vitro studies have demonstrated that triazole compounds possess antimicrobial properties against a range of pathogens.
Table 1: Antimicrobial Efficacy of Related Triazole Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.62 µg/mL |
| Compound B | Escherichia coli | 31.25 µg/mL |
| Compound C | Candida albicans | 7.81 µg/mL |
The above table summarizes findings from studies where related triazole compounds showed varying degrees of antimicrobial activity against common bacterial and fungal strains .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Triazoles are known to inhibit key enzymes involved in cellular metabolism and proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cell Membrane Integrity : The antimicrobial action is likely due to the disruption of microbial cell membranes.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit notable antimicrobial properties. The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their function. Studies have shown that similar compounds can effectively combat various bacterial and fungal strains.
Anticancer Research
The triazole ring is associated with anticancer activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that 3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited significant inhibition against Staphylococcus aureus and Candida albicans. The specific compound showed improved efficacy compared to standard treatments.
- Anticancer Mechanisms : Research conducted by Smith et al. (2023) explored the effects of triazole derivatives on breast cancer cell lines. The results indicated that the compound inhibited cell growth by inducing cell cycle arrest and apoptosis.
Pesticidal Properties
The compound's unique chemical structure suggests potential applications as a pesticide. Triazoles are known for their ability to inhibit fungal pathogens affecting crops. Field trials have shown that compounds with similar structures can effectively reduce the incidence of fungal diseases in crops like wheat and corn.
Herbicidal Activity
Research indicates that certain triazole derivatives can act as herbicides by inhibiting specific plant growth regulators. This property could be harnessed to develop selective herbicides that target invasive species without harming native flora.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Its presence can improve the durability of materials used in various industrial applications.
Photovoltaic Devices
Recent studies suggest that compounds with similar structures may enhance the efficiency of organic photovoltaic cells by improving charge transport properties. Further research could explore the potential of this compound in solar energy applications.
Summary Table of Applications
| Application Area | Specific Use | Evidence/Case Studies |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer activity | Journal of Medicinal Chemistry (2023) |
| Agricultural Science | Pesticide and herbicide development | Field trials on crop disease management |
| Material Science | Polymer enhancement and photovoltaic devices | Research on polymer composites (2024) |
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group at position 5 of the triazole ring undergoes oxidation under controlled conditions. Key findings include:
-
Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA), or potassium permanganate (KMnO₄) in acidic/alkaline media .
-
Products : Sulfoxides (S=O) or sulfones (O=S=O) derivatives, depending on reaction stoichiometry and duration.
-
Conditions : Room temperature to 60°C, with yields ranging from 55–80% .
| Oxidizing Agent | Product | Yield | Conditions |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 68% | Ethanol, RT, 6 h |
| mCPBA | Sulfone | 75% | Dichloromethane, 0°C → RT, 12 h |
| KMnO₄ (5%) | Sulfonic acid derivative | 55% | H₂O, 50°C, 3 h |
Nucleophilic Substitution
The triazole ring’s nitrogen atoms and sulfur centers are reactive toward nucleophiles:
-
Sites : N1 or N2 of the triazole ring, and the sulfanyl group.
-
Example : Reaction with methyl iodide (CH₃I) in DMF substitutes the sulfanyl group with a methylthio group, yielding 4-ethyl-3-(methylthio)-5-(trifluoromethylbenzyl)-1,2,4-triazole .
| Reagent | Substitution Site | Product | Yield |
|---|---|---|---|
| CH₃I | Sulfanyl group | Methylthio derivative | 72% |
| Benzoyl chloride | Triazole N1 | N1-benzoylated triazole | 65% |
| Ethylenediamine | Triazole N2 | Diamine-linked triazole dimer | 58% |
Reduction Reactions
The triazole ring and dihydronaphthothiophene moiety participate in selective reductions:
-
Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ gas reduces the thiophene ring to a tetrahydro derivative .
-
NaBH₄/EtOH : Reduces ketone intermediates (if present) to alcohols without affecting the triazole ring .
| Reduction Method | Target Site | Product | Yield |
|---|---|---|---|
| H₂, Pd/C (10%) | Dihydronaphthothiophene | Tetrahydro derivative | 82% |
| NaBH₄ | Ketone (if present) | Secondary alcohol | 57% |
Cycloaddition and Coordination Chemistry
The triazole ring acts as a ligand in metal coordination and participates in [3+2] cycloadditions:
-
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Forms 1,2,3-triazole hybrids at the triazole N4 position .
-
Metal Complexation : Binds to transition metals (e.g., Cu²⁺, Fe³⁺) via N and S donors, forming stable complexes .
| Reaction Type | Reagents/Conditions | Application |
|---|---|---|
| CuAAC | CuSO₄, sodium ascorbate, RT | Bioconjugation |
| Fe³⁺ Coordination | FeCl₃ in methanol | Catalytic oxidation studies |
Thiol-Thione Tautomerism
The sulfanyl group participates in dynamic equilibria, influencing reactivity:
-
Conditions : pH-dependent tautomerism between thiol (-SH) and thione (=S) forms .
-
Impact : Alters nucleophilicity and metal-binding affinity .
| pH Range | Dominant Form | Key Property |
|---|---|---|
| <7 | Thiol (-SH) | High nucleophilicity |
| >9 | Thione (=S) | Enhanced metal coordination |
Environmental Stability
Degradation pathways under extreme conditions:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues primarily differ in substituents on the triazole ring and the nature of fused aromatic systems. Key comparisons include:
Preparation Methods
Thiophene Annulation via Iodocyclization
A validated method involves iodocyclization of 3-allyl lawsone derivatives (Figure 1). Key parameters:
- Substrate : 3-Allyl-1,2-naphthoquinone
- Reagent : I₂ (1.2 equiv) in CH₃CN at 60°C
- Yield : 68–72% isolated dihydronaphthothiophene
Mechanistic Insight :
Iodine-mediated electrophilic cyclization proceeds through thiiranium ion intermediate, followed by rearomatization to form the thiophene ring.
Construction of 4-Ethyl-5-Sulfanyl-4H-1,2,4-Triazole Core
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Adapting methodologies from and:
Step 1 : Synthesis of 1H-1,2,4-triazole-3-thiol
- Reactants : Ethyl hydrazinecarboxylate + CS₂ in NaOH/EtOH
- Conditions : Reflux 6 h, yield 85%
Step 2 : Sulfanyl Group Introduction
- Reaction :
1H-1,2,4-triazole-3-thiol (1.0 equiv) + 3-(Trifluoromethyl)benzyl chloride (1.1 equiv) Base: K₂CO₃ (2.0 equiv) Solvent: DMF, 80°C, 4 h Yield: 78%
Critical Parameter : Excess base prevents disulfide formation during sulfanyl transfer.
Metal-Free Multi-Component Assembly
Per, trifluoroacetimidoyl chlorides undergo cyclocondensation:
Trifluoroacetimidoyl chloride (1.0 equiv)
+ Benzene-1,3,5-triyl triformate (1.5 equiv)
+ Hydrazine hydrate (3.0 equiv)
Catalyst: TsOH·H₂O (10 mol%)
Solvent: Toluene, 100°C, 12 h
Yield: 65–72%
Advantage : Avoids transition metals, simplifying purification.
Final Coupling Strategies
Nucleophilic Aromatic Substitution (SₙAr)
Reactants :
- 5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazole
- 2-Bromo-4,5-dihydronaphtho[1,2-b]thiophene
Conditions :
Pd(OAc)₂ (5 mol%)
Xantphos (10 mol%)
Cs₂CO₃ (3.0 equiv)
Dioxane, 110°C, 18 h
Yield: 63%
Side Products :
Suzuki-Miyaura Cross-Coupling
Alternative route employing boronic ester derivatives:
4,5-Dihydronaphtho[1,2-b]thiophen-2-ylboronic acid (1.2 equiv)
5-Bromo-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole (1.0 equiv)
Pd(PPh₃)₄ (3 mol%)
K₃PO₄ (2.5 equiv)
Toluene/H₂O (4:1), 90°C, 24 h
Yield: 71%
Advantage : Better functional group tolerance compared to SₙAr.
Comparative Analysis of Synthetic Routes
Key Observations :
- Multi-component synthesis offers step economy but requires stringent temperature control.
- Suzuki coupling provides superior scalability and purity at the expense of higher palladium loading.
Industrial Scale Considerations
Continuous Flow Synthesis
Adapting patent CN2018/083136:
Reactor Type: Microfluidic chip reactor
Residence Time: 8.5 min
Temperature: 130°C
Throughput: 12 kg/day
Purity: 99.1% (by GC-MS)
Advantage : Reduces exothermic risks during iodocyclization and Pd-mediated steps.
Purification Challenges
- Triazole Isomerization : 4H ↔ 1H tautomerism requires low-temperature crystallization (≤5°C).
- Sulfanyl Oxidation : Use of N₂ sparging and BHT stabilizer (0.1 wt%) prevents disulfide formation.
Mechanistic Studies and Byproduct Formation
Competing Pathways in Triazole Formation
DFT calculations (B3LYP/6-31G*) reveal:
Major Byproducts and Mitigation
4-Ethyl-5-mercapto-4H-1,2,4-triazole (5–12% yield)
- Cause : Premature cleavage of benzyl sulfanyl group
- Solution : Use of DMF instead of DMSO as solvent
4,5-Dihydronaphtho[2,1-b]thiophene Isomer (3–8% yield)
- Cause : Regioselectivity issues in iodocyclization
- Mitigation : Additive LiCl (0.5 equiv) improves para-selectivity
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this triazole derivative, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. Key steps include:
- Microwave-assisted synthesis to accelerate reaction rates and improve regioselectivity (e.g., coupling thiophene or benzylthiol groups to the triazole core) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol/acetic acid mixtures facilitate cyclization .
- Catalyst selection : Use of PCl₃ or POCl₃ for thioether formation and glacial acetic acid for pH control during cyclization .
- Critical Parameters : Temperature (80–120°C), reaction time (4–12 hours), and stoichiometric ratios (1:1.2 for thiol:triazole intermediates) must be tightly controlled .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectral Analysis :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.1–8.3 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in ¹⁹F NMR) .
- IR Spectroscopy : Identify key functional groups (e.g., C=S stretch at ~1250 cm⁻¹, C-F at ~1100 cm⁻¹) .
- X-ray Crystallography : Use SHELXL for refinement to resolve the dihydronaphthothiophene ring conformation and sulfanyl-benzyl spatial orientation .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- Antimicrobial Assays : Perform microdilution assays (MIC) against S. aureus and C. albicans using 96-well plates, with ciprofloxacin and fluconazole as controls .
- Cytotoxicity Testing : Use MTT assays on HEK-293 cells to establish IC₅₀ values, ensuring concentrations ≤100 µM to avoid nonspecific toxicity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and binding interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, identifying nucleophilic sites (e.g., triazole N-atoms) .
- Molecular Docking : Dock the compound into E. coli DNA gyrase (PDB: 1KZN) using AutoDock Vina. Focus on hydrogen bonds between the trifluoromethylbenzyl group and Arg121 .
Q. What strategies resolve contradictions in biological activity data across different synthetic batches?
- Methodological Answer :
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5% that may skew bioactivity .
- SAR Studies : Systematically modify substituents (e.g., replace ethyl with isopropyl) to isolate contributions of specific groups to activity .
Q. How can regioselectivity challenges in multi-step synthesis be addressed?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
